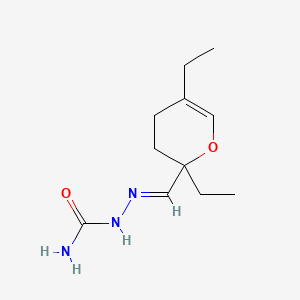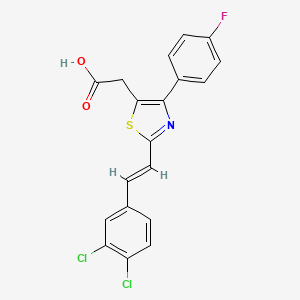
2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-fluorophenyl)-5-thiazoleacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-fluorophenyl)-5-thiazoleacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, which is known for its biological activity, and is substituted with dichlorophenyl and fluorophenyl groups, enhancing its chemical reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-fluorophenyl)-5-thiazoleacetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the dichlorophenyl and fluorophenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
化学反应分析
Types of Reactions
2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-fluorophenyl)-5-thiazoleacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and solubility.
Reduction: This process can remove oxygen or add hydrogen, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-fluorophenyl)-5-thiazoleacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent.
Industry: It can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism by which 2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-fluorophenyl)-5-thiazoleacetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application, but often include modulation of signal transduction pathways and alteration of gene expression.
相似化合物的比较
Similar Compounds
- 2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-chlorophenyl)-5-thiazoleacetic acid
- 2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-bromophenyl)-5-thiazoleacetic acid
- 2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid
Uniqueness
The uniqueness of 2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-fluorophenyl)-5-thiazoleacetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichlorophenyl and fluorophenyl groups enhances its reactivity and stability, making it a valuable compound for various applications.
属性
CAS 编号 |
116759-05-8 |
|---|---|
分子式 |
C19H12Cl2FNO2S |
分子量 |
408.3 g/mol |
IUPAC 名称 |
2-[2-[(E)-2-(3,4-dichlorophenyl)ethenyl]-4-(4-fluorophenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C19H12Cl2FNO2S/c20-14-7-1-11(9-15(14)21)2-8-17-23-19(16(26-17)10-18(24)25)12-3-5-13(22)6-4-12/h1-9H,10H2,(H,24,25)/b8-2+ |
InChI 键 |
LWOQEJGWXMLTID-KRXBUXKQSA-N |
手性 SMILES |
C1=CC(=CC=C1C2=C(SC(=N2)/C=C/C3=CC(=C(C=C3)Cl)Cl)CC(=O)O)F |
规范 SMILES |
C1=CC(=CC=C1C2=C(SC(=N2)C=CC3=CC(=C(C=C3)Cl)Cl)CC(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


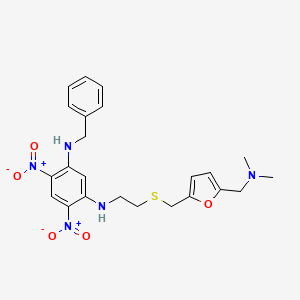
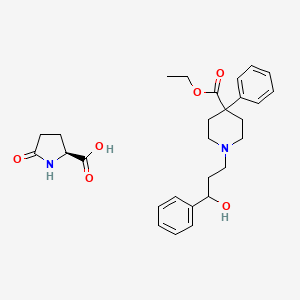

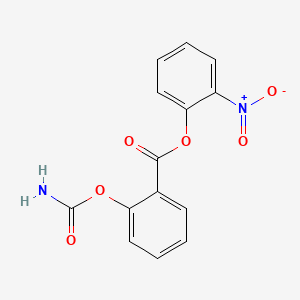

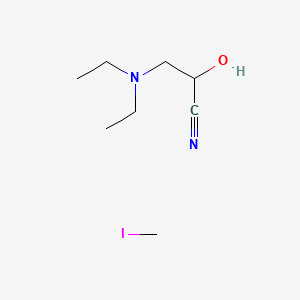
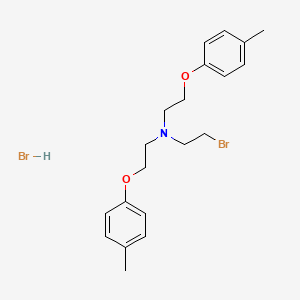
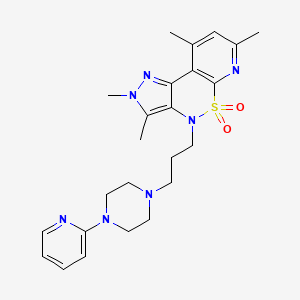

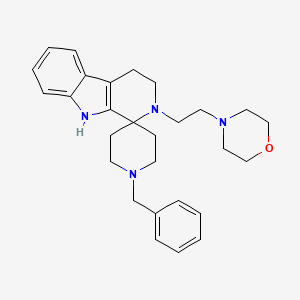
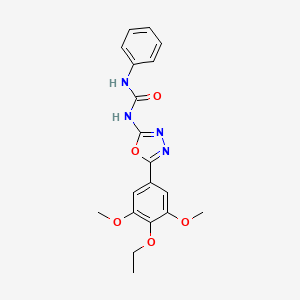
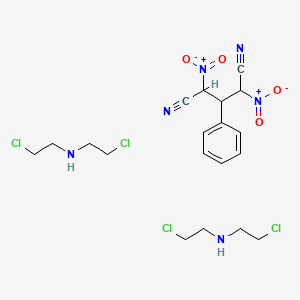
![oxolane;N-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)benzamide](/img/structure/B15185396.png)
